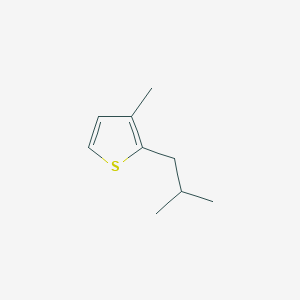
2-Isobutyl-3-methyl-thiophene
Cat. No. B8496199
M. Wt: 154.27 g/mol
InChI Key: RZUXCXVPQXRSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163778B2
Procedure details


To a mixture of 0.368 g of the complex of sulfur trioxide with dimethylformamide in 1.5 ml dichloromethane was added 0.309 g 2-isobutyl-3-methyl-thiophene and the mixture was heated to 55° C. for 30 min. and to 80° C. for an other 30 min. The mixture was cooled to room temperature and 0.286 g thionylchloride was added. The mixture was heated to 55° C. for ca 30 min cooled to room temperature and poored onto ice and extracted with ethyl acetate, the phases were separated and the organic phase was washed with water and brine and evaporated. The residue was taken up in 10 ml acetone and mixed with 1 ml 25% aqueous ammonia for ca 30 min. The reaction mixture was partitioned between water and ethyl acetate. The phases were separated and the organic phase was purified by chromatography on silica gel with ethyl acetate:heptane=1:3 to yield 0.16 g of the title compound as oil. MS (ISN) M−H+=232.0
[Compound]
Name
complex
Quantity
0.368 g
Type
reactant
Reaction Step One






Name
Identifiers


|
REACTION_CXSMILES
|
[S:1](=[O:4])(=O)=[O:2].C[N:6](C)C=O.[CH2:10]([C:14]1[S:15][CH:16]=[CH:17][C:18]=1[CH3:19])[CH:11]([CH3:13])[CH3:12].S(Cl)(Cl)=O>ClCCl>[CH2:10]([C:14]1[S:15][C:16]([S:1]([NH2:6])(=[O:4])=[O:2])=[CH:17][C:18]=1[CH3:19])[CH:11]([CH3:13])[CH3:12]
|
Inputs


Step One
[Compound]
|
Name
|
complex
|
|
Quantity
|
0.368 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0.309 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C=1SC=CC1C
|
Step Three
|
Name
|
|
|
Quantity
|
0.286 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 55° C. for ca 30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature and poored onto ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with water and brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed with 1 ml 25% aqueous ammonia for ca 30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between water and ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was purified by chromatography on silica gel with ethyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)C1=C(C=C(S1)S(=O)(=O)N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.16 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
